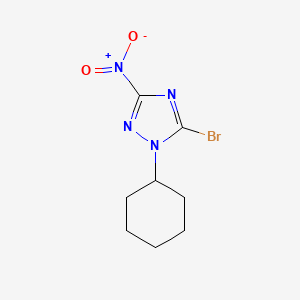

5-bromo-1-cyclohexyl-3-nitro-1H-1,2,4-triazole

Description

Fundamental Principles and Significance of Azole Heterocycles in Contemporary Chemical Sciences

Azoles are a class of five-membered heterocyclic compounds containing at least one nitrogen atom and at least one other non-carbon atom (nitrogen, sulfur, or oxygen). achemblock.com This structural motif is a cornerstone in contemporary chemical sciences, largely due to its widespread presence in pharmaceuticals, agrochemicals, and materials science. The unique electronic properties and the ability of the nitrogen atoms to form hydrogen bonds contribute to their diverse biological activities. mdpi.com Azole derivatives have demonstrated a wide range of pharmacological effects, including antifungal, antiviral, anticancer, and antibacterial properties. mdpi.com The 1,2,4-triazole (B32235) ring, a key pharmacophore, has been integral to the development of numerous therapeutic agents. mdpi.com

Structural Diversity and Synthetic Challenges within the 1,2,4-Triazole Scaffold

The 1,2,4-triazole scaffold allows for extensive structural diversification, with substituents at various positions of the ring leading to a vast array of derivatives with distinct properties. ijsr.net The synthesis of these compounds often involves multi-step processes, and achieving regioselectivity can be a significant challenge. Common synthetic routes to 1,2,4-triazoles include the reaction of hydrazides with various reagents and the cyclization of thiosemicarbazide (B42300) derivatives. The functionalization of the triazole ring, such as the introduction of bromo and nitro groups, further expands the accessible chemical space and offers handles for subsequent chemical modifications.

Positioning of 5-bromo-1-cyclohexyl-3-nitro-1H-1,2,4-triazole within Advanced Organic Synthesis and Material Science Research

While specific research on this compound is limited, its structural components suggest its potential as a valuable intermediate in both advanced organic synthesis and material science. The precursor, 5-bromo-3-nitro-1H-1,2,4-triazole, is utilized as a platform for creating energetic materials. rsc.org The introduction of a cyclohexyl group can influence the compound's physical properties, such as its solubility and crystal packing, which are critical in the design of new materials.

In the context of organic synthesis, the bromo and nitro functionalities on the triazole ring are versatile handles for further chemical transformations. The bromo group can participate in cross-coupling reactions, allowing for the introduction of various aryl or alkyl substituents. The nitro group can be reduced to an amino group, providing a site for further derivatization. The presence of the cyclohexyl group can impart specific steric and electronic effects, potentially influencing the reactivity and selectivity of these transformations.

Overview of Research Trajectories and Scholarly Contributions concerning this compound

Currently, there is a scarcity of published research specifically focused on this compound. Its existence is confirmed in chemical supplier databases, which provide its CAS number (1245569-85-0) and basic chemical information. fluorochem.co.uk

A plausible synthetic route to this compound can be inferred from the synthesis of its methyl analog, 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole. This synthesis involves the alkylation of 5-bromo-3-nitro-1H-1,2,4-triazole with dimethyl sulphate in the presence of a base. prepchem.com It is conceivable that a similar N-alkylation of 5-bromo-3-nitro-1H-1,2,4-triazole with a suitable cyclohexylating agent, such as a cyclohexyl halide, would yield the target compound.

While direct studies are lacking, research on related compounds provides some context. For instance, various 4-cyclohexyl-1,2,4-triazole derivatives have been synthesized and evaluated for their antitumor activities. researchgate.net This highlights the potential for cyclohexyl-substituted triazoles to possess interesting biological properties. Furthermore, the parent compound, 5-bromo-3-nitro-1H-1,2,4-triazole, is a known precursor in the synthesis of energetic compounds, suggesting that the title compound could be explored in the field of high-energy materials. rsc.org

Future research on this compound would likely involve its synthesis and characterization, followed by an exploration of its reactivity and potential applications. Investigations into its utility as a building block in organic synthesis, its potential biological activities, and its properties as a material would be valuable contributions to the field of 1,2,4-triazole chemistry.

Advanced Spectroscopic and Crystallographic Characterization of this compound: Data Not Available

Following a comprehensive search of scientific literature and chemical databases, detailed experimental data for the advanced spectroscopic and crystallographic characterization of the specific compound, this compound, is not publicly available.

Extensive queries for high-resolution nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and correlational spectroscopy), vibrational spectroscopy (IR and Raman), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction data for this particular molecule did not yield any specific research findings or published datasets.

While the searches returned information on various other derivatives of 1,2,4-triazole, including compounds containing bromo and nitro functional groups, none of the results provided the specific analytical information required for this compound. The parent compound, 5-bromo-3-nitro-1H-1,2,4-triazole, is mentioned in the context of being a chemical intermediate, but its detailed characterization, let alone that of its N-cyclohexyl derivative, is not provided in the available literature.

Consequently, it is not possible to generate an article with the requested detailed research findings and data tables for the specified sections and subsections, as no primary or secondary sources containing this information could be located.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-cyclohexyl-3-nitro-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN4O2/c9-7-10-8(13(14)15)11-12(7)6-4-2-1-3-5-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYNDXQJJYRBFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NC(=N2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization of 5 Bromo 1 Cyclohexyl 3 Nitro 1h 1,2,4 Triazole

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Determination of Crystal System, Space Group, and Unit Cell Parameters

The crystallographic characterization of 5-bromo-1-cyclohexyl-3-nitro-1H-1,2,4-triazole would commence with single-crystal X-ray diffraction. This technique provides precise information about the arrangement of atoms within the crystal lattice. The fundamental properties derived from this analysis include the crystal system, space group, and unit cell parameters (the lengths of the cell edges a, b, c and the angles between them α, β, γ).

For context, a related compound, 4-cyclohexyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, has been reported to crystallize in the monoclinic space group P21/n. researchgate.net However, the crystal system and space group are highly dependent on the specific molecular structure and packing, and thus cannot be directly extrapolated to this compound.

Table 1: Hypothetical Crystallographic Data Collection and Refinement Parameters

| Parameter | Hypothetical Value |

| Empirical formula | C₈H₁₀BrN₅O₂ |

| Formula weight | 292.11 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions | To be determined |

| Volume | To be determined |

| Z | To be determined |

| Density (calculated) | To be determined |

| Absorption coefficient | To be determined |

| F(000) | To be determined |

| Crystal size | e.g., 0.2x0.2x0.1 mm³ |

| Theta range for data collection | e.g., 2.0 to 25.0° |

| Reflections collected | To be determined |

| Independent reflections | To be determined |

| Goodness-of-fit on F² | To be determined |

| Final R indices [I>2sigma(I)] | To be determined |

| R indices (all data) | To be determined |

Analysis of Molecular Conformation, Bond Lengths, and Bond Angles

Once the crystal structure is solved, a detailed analysis of the molecular geometry would be performed. This includes the determination of the conformation of the cyclohexyl ring, the planarity of the triazole ring, and the relative orientation of the nitro and bromo substituents. Precise bond lengths and bond angles for all constituent atoms would be tabulated. These experimental values are crucial for understanding the electronic and steric effects within the molecule and can be compared with theoretical values from computational studies. For 1,2,4-triazole (B32235) systems, the aromaticity of the ring leads to characteristic C-N and N-N bond distances. ijsr.net

Investigation of Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by intermolecular interactions. For this compound, several types of non-covalent interactions could be anticipated, including:

Hydrogen Bonding: Although the primary amine of the triazole is substituted, weak C-H···O and C-H···N hydrogen bonds involving the cyclohexyl and triazole rings with the nitro group or nitrogen atoms of adjacent molecules are possible.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic atoms like the oxygen atoms of the nitro group or the nitrogen atoms of the triazole ring of neighboring molecules.

π-Stacking: The electron-deficient nitro-substituted triazole ring could engage in π-π stacking interactions with other aromatic systems if present, although in this specific molecule, such interactions are less likely to be the dominant packing force.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular interactions within the crystal structure.

Polymorphism and Crystallization Engineering for 1,2,4-Triazole Derivatives

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the solid-state chemistry of pharmaceuticals and materials. Different polymorphs can exhibit distinct physical properties. The study of polymorphism in 1,2,4-triazole derivatives is an active area of research. mdpi.com Crystallization engineering involves the rational design of crystal structures with desired properties by controlling intermolecular interactions. This can be achieved by modifying functional groups on the molecule or by co-crystallization with other molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Characterization

UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The spectrum of this compound would be expected to show absorptions characteristic of the nitro-substituted triazole chromophore. The nitro group, being a strong electron-withdrawing group, is known to influence the electronic structure and can lead to bathochromic (red) shifts in the absorption maxima compared to the unsubstituted triazole. ijsr.net The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands provide insights into the nature of the electronic transitions (e.g., π→π, n→π).

Computational and Theoretical Chemistry Studies of 5 Bromo 1 Cyclohexyl 3 Nitro 1h 1,2,4 Triazole

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. irjweb.com It is widely used for calculating the properties of energetic materials and heterocyclic compounds due to its balance of accuracy and computational efficiency. tandfonline.comresearchgate.net

A fundamental step in computational analysis is geometry optimization, which involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy state, known as the global minimum on the potential energy surface. For 5-bromo-1-cyclohexyl-3-nitro-1H-1,2,4-triazole, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), would be used to determine the most stable three-dimensional structure. tandfonline.com This process calculates key structural parameters like bond lengths, bond angles, and dihedral angles.

Energetic stability can be further assessed by calculating thermodynamic properties. For instance, the heat of formation (HOF) is a critical parameter for energetic materials, and it can be calculated using isodesmic reactions. tandfonline.comtandfonline.com These reactions are designed so that the types of chemical bonds are conserved, which helps in error cancellation and leads to more accurate HOF values. tandfonline.com The thermal stability of the molecule can also be evaluated by calculating bond dissociation energies (BDEs), particularly for the weaker bonds, such as the C-NO2 bond, which often represents the initial step in thermal decomposition. tandfonline.com

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Br | ~1.88 Å |

| C-NO₂ | ~1.45 Å | |

| N-N (ring) | ~1.35 - 1.40 Å | |

| C-N (ring) | ~1.32 - 1.38 Å | |

| Bond Angle | C-N-N (ring) | ~105° - 110° |

| O-N-O | ~125° |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, leading to a relatively small energy gap. This would indicate a higher reactivity and sensitivity, which is a common characteristic of nitro-containing energetic compounds. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -8.5 |

| LUMO Energy | -3.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

| Ionization Potential | 8.5 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. The MEP surface displays regions of positive and negative electrostatic potential, which correspond to areas that are attractive to nucleophiles and electrophiles, respectively.

For nitroaromatic and nitroheterocyclic compounds, MEP analysis is particularly insightful. tandfonline.comresearchgate.net In this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the nitro group and the nitrogen atoms of the triazole ring, indicating these are the primary sites for electrophilic attack. imist.ma

Positive Potential (Blue): Located over the hydrogen atoms and potentially above the center of the triazole ring, influenced by the strong electron-withdrawing effect of the nitro group. tandfonline.comnih.gov The presence of a strongly positive potential on the molecular surface is often correlated with increased sensitivity in energetic materials. tandfonline.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer Phenomena

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by transforming the calculated wave function into localized orbitals. This method allows for the quantification of intramolecular interactions, such as hyperconjugation and charge transfer between filled (donor) and empty (acceptor) orbitals.

The stabilization energy, E(2), associated with these donor-acceptor interactions is a key output of NBO analysis. For the title compound, significant interactions would be expected between:

Lone pair orbitals of the triazole nitrogen atoms and antibonding orbitals of adjacent bonds.

Lone pair orbitals of the oxygen atoms in the nitro group and antibonding orbitals of the N-O bonds.

The filled orbitals of the triazole ring and the antibonding π* orbitals of the nitro group, indicating charge delocalization.

Conformational Analysis of the Cyclohexyl Substituent and its Influence on Triazole Ring Geometry

The cyclohexyl group attached to the triazole ring is not rigid and can adopt several conformations, with the "chair" form being the most stable. researchgate.netstudysmarter.co.uk The substituent on the cyclohexane (B81311) ring can be in either an axial or an equatorial position. A conformational analysis using DFT would determine the relative energies of these different conformers.

Prediction and Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov Comparing the calculated chemical shifts with experimental data is a standard method for verifying the proposed molecular structure. researchgate.net For this compound, calculations would predict distinct signals for the protons and carbons of the cyclohexyl ring and the triazole ring.

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. slideshare.netresearchgate.net The predicted spectrum can be compared with experimental data to identify characteristic vibrational modes. For the title compound, key predicted frequencies would include the symmetric and asymmetric stretching modes of the NO₂ group, which are typically found in the ranges of 1300-1370 cm⁻¹ and 1500-1570 cm⁻¹, respectively. researchgate.netnih.gov Other important vibrations would include the C-Br stretch and the various stretching and bending modes of the triazole and cyclohexyl rings.

Table 3: Illustrative Predicted Vibrational Frequencies and NMR Chemical Shifts

| Spectroscopic Data | Feature | Predicted Value |

|---|---|---|

| Vibrational Frequencies | NO₂ Asymmetric Stretch | ~1560 cm⁻¹ |

| NO₂ Symmetric Stretch | ~1350 cm⁻¹ | |

| Triazole Ring Stretch | ~1450 - 1500 cm⁻¹ | |

| C-Br Stretch | ~600 cm⁻¹ | |

| NMR Chemical Shifts | ¹H (Cyclohexyl) | 1.2 - 4.5 ppm |

| ¹³C (Triazole C3) | ~160 ppm | |

| ¹³C (Triazole C5) | ~145 ppm |

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are instrumental in predicting the reactivity and stability of a molecule. These parameters, derived from the electronic structure of the compound, offer insights into its behavior in chemical reactions. For this compound, these descriptors would be calculated using methods like Density Functional Theory (DFT) to understand the influence of its substituent groups—the bulky, electron-donating cyclohexyl group, the electron-withdrawing nitro group, and the halogen bromo group—on the triazole ring.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are fundamental descriptors. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A small HOMO-LUMO gap suggests high reactivity. In the case of our target molecule, the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, enhancing its electrophilic character.

Other key quantum chemical descriptors include:

Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. A higher chemical potential suggests a greater tendency to donate electrons.

Chemical Hardness (η): This parameter indicates the resistance to change in the electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger value implies greater stability and lower reactivity.

Global Electrophilicity Index (ω): This index quantifies the electrophilic nature of a molecule. It is calculated as ω = μ² / (2η). The presence of the nitro group is anticipated to result in a relatively high electrophilicity index for this compound.

Molecular Electrostatic Potential (MEP): This is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It helps in identifying the regions prone to electrophilic and nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen atoms of the nitro group and a positive potential near the hydrogen atoms of the cyclohexyl ring.

The following table provides hypothetical yet representative values for the quantum chemical descriptors of this compound, based on trends observed in similar nitroaromatic and halogenated heterocyclic compounds.

| Descriptor | Representative Value | Predicted Reactivity Insight |

| E_HOMO | -7.5 eV | The energy of the highest occupied molecular orbital suggests a moderate electron-donating capability, likely influenced by the cyclohexyl group. |

| E_LUMO | -3.2 eV | The energy of the lowest unoccupied molecular orbital indicates a strong propensity to accept electrons, primarily due to the electron-withdrawing nitro group. |

| HOMO-LUMO Gap (ΔE) | 4.3 eV | The energy gap points towards a molecule with a balance of stability and reactivity. |

| Chemical Potential (μ) | -5.35 eV | The negative chemical potential signifies that the molecule is stable but will react with suitable reagents. |

| Chemical Hardness (η) | 2.15 eV | The chemical hardness suggests a moderately stable compound, resistant to deformation of its electron cloud. |

| Global Electrophilicity Index (ω) | 6.67 eV | This value indicates a strong electrophilic character, making the molecule susceptible to nucleophilic attack, particularly at the carbon atom attached to the nitro group. |

Ab Initio Molecular Dynamics for Dynamic Behavior Simulation

Ab initio molecular dynamics (AIMD) is a powerful computational method that simulates the time-dependent behavior of a molecular system by calculating the forces on the atoms from first principles (quantum mechanics) at each time step. This approach would provide a detailed picture of the conformational dynamics, vibrational properties, and intermolecular interactions of this compound in various environments (e.g., in the gas phase or in a solvent).

A key aspect of the dynamic behavior of this molecule is the conformational flexibility of the cyclohexyl ring. The cyclohexyl group can exist in several conformations, with the chair form being the most stable. AIMD simulations would reveal the dynamics of the interconversion between different chair and boat conformations and how these motions are coupled to the rest of the molecule. The orientation of the cyclohexyl ring relative to the triazole plane is also a significant factor that would be elucidated by these simulations.

Furthermore, AIMD simulations would provide insights into the non-covalent interactions that govern the condensed-phase behavior of this compound. These interactions include:

Hydrogen Bonding: Although the molecule itself does not have strong hydrogen bond donors, in the presence of protic solvents or other molecules with N-H or O-H groups, the nitrogen atoms of the triazole ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors.

Halogen Bonding: The bromine atom can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with nucleophilic sites on neighboring molecules.

The simulations would also allow for the calculation of vibrational spectra, providing a theoretical basis for the interpretation of experimental infrared (IR) and Raman spectroscopy data. The characteristic vibrational frequencies of the nitro group, the triazole ring, and the C-Br bond would be identified and their dynamics analyzed.

Reactivity and Mechanistic Investigations of 5 Bromo 1 Cyclohexyl 3 Nitro 1h 1,2,4 Triazole

Substitution Reactions on the 1,2,4-Triazole (B32235) Ring System

The 1,2,4-triazole ring is an aromatic heterocycle characterized by a π-deficient nature due to the presence of three electronegative nitrogen atoms. chemicalbook.com This inherent electron deficiency, further intensified by the strong electron-withdrawing effects of the nitro group at the C3 position and the bromine atom at the C5 position, renders the carbon atoms of the ring highly susceptible to nucleophilic attack while being deactivated towards electrophilic substitution.

The bromine atom at the C5 position of the triazole ring is significantly activated for nucleophilic aromatic substitution (SNAr). The SNAr mechanism is favored on aromatic rings that are electron-poor and possess a good leaving group. nih.gov In this molecule, the triazole ring itself and the ortho-like nitro group provide substantial electronic activation, stabilizing the negative charge in the intermediate Meisenheimer complex that forms upon nucleophilic attack. nih.govsemanticscholar.org

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate. Subsequently, the bromide ion is eliminated, restoring the aromaticity of the triazole ring. A wide range of nucleophiles can be employed to displace the bromine atom, leading to a diverse array of substituted 1,2,4-triazole derivatives. mdpi.comresearchgate.net

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu:) | Reagent Example | Product Structure | Product Class |

|---|---|---|---|

| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOCH₃) | 5-methoxy-1-cyclohexyl-3-nitro-1H-1,2,4-triazole | Alkoxy-triazole |

| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | 1-cyclohexyl-3-nitro-5-(phenylthio)-1H-1,2,4-triazole | Thioether-triazole |

| Amine (R₂NH) | Piperidine | 1-cyclohexyl-3-nitro-5-(piperidin-1-yl)-1H-1,2,4-triazole | Amino-triazole |

The potential for electrophilic aromatic substitution on the carbon atoms of the 5-bromo-1-cyclohexyl-3-nitro-1H-1,2,4-triazole ring is extremely low. Aromatic systems must be electron-rich to react with electrophiles, a condition that is the opposite of the electronic nature of this triazole ring. minia.edu.eglibretexts.org The combined electron-withdrawing effects of the three ring nitrogens, the nitro group, and the bromine atom create a highly π-deficient system that is strongly deactivated towards attack by electrophiles. chemicalbook.com Electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, which are common for electron-rich rings like benzene, are not expected to occur on the carbon framework of this triazole ring under standard conditions. Any potential electrophilic attack would preferentially occur on the ring nitrogen atoms, if at all. chemicalbook.com

Chemical Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo several important chemical transformations, significantly increasing the synthetic utility of the parent molecule.

One of the most common and synthetically useful transformations of an aromatic nitro group is its reduction to a primary amine. This conversion can be achieved using a variety of reducing agents and methods, providing access to the corresponding 5-bromo-1-cyclohexyl-1H-1,2,4-triazol-3-amine. wikipedia.orgorganic-chemistry.org The choice of reagent is crucial to ensure chemoselectivity, particularly to avoid the unintended reduction of the carbon-bromine bond (hydrodehalogenation).

Common methods for nitro group reduction include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective catalyst but can sometimes lead to dehalogenation. commonorganicchemistry.com Raney nickel is often a preferred alternative as it is less likely to cleave the C-Br bond. commonorganicchemistry.com

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) is a classic and reliable method for reducing nitro groups. commonorganicchemistry.comniscpr.res.in Tin(II) chloride (SnCl₂) is known for its mildness and can be effective in the presence of other reducible functional groups. commonorganicchemistry.com

Sulfide (B99878) Reagents: Reagents like sodium sulfide (Na₂S) or ammonium (B1175870) polysulfide can selectively reduce nitro groups, especially in polynitrated compounds, and are generally compatible with aryl halides. commonorganicchemistry.com

Table 2: Selected Reagents for the Reduction of the Nitro Group

| Reagent/System | Typical Conditions | Advantages/Disadvantages |

|---|---|---|

| H₂ / Raney Nickel | Ethanol, Room Temperature | Good for preserving C-Br bond. commonorganicchemistry.com |

| Fe / HCl or CH₃COOH | Reflux | Inexpensive and effective; requires acidic conditions. |

| SnCl₂ · 2H₂O | Ethanol, Reflux | Mild conditions, good functional group tolerance. commonorganicchemistry.com |

The primary utility of the nitro group in this context is as a precursor to the amino group. The resulting 5-bromo-1-cyclohexyl-1H-1,2,4-triazol-3-amine is a valuable intermediate for further functionalization. The newly introduced amino group can undergo a variety of reactions common to aromatic amines. researchgate.net

For example, the amine can be:

Diazotized: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) converts the amino group into a diazonium salt (-N₂⁺). This intermediate is highly versatile and can be displaced by a wide range of nucleophiles in Sandmeyer-type reactions to introduce groups such as -OH, -CN, or other halogens.

Acylated: Reaction with acyl chlorides or anhydrides yields the corresponding amides.

Alkylated: The amine can be alkylated, though controlling the degree of alkylation can be challenging.

These subsequent transformations allow for extensive structural diversification, using the original nitro group as a synthetic handle.

Table 3: Potential Derivatizations of 5-bromo-1-cyclohexyl-1H-1,2,4-triazol-3-amine

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Diazotization/Sandmeyer | 1. NaNO₂, HCl 2. CuCN | Cyano (-CN) |

| Diazotization/Hydrolysis | 1. NaNO₂, H₂SO₄ 2. H₂O, Heat | Hydroxyl (-OH) |

| Acylation | Acetyl chloride, Pyridine | Acetamido (-NHCOCH₃) |

Reactivity Profiles of the Cyclohexyl Substituent

The cyclohexyl group attached to the N1 position of the triazole ring is a saturated aliphatic substituent. Under the conditions typically employed for nucleophilic substitution or nitro group reduction, this group is chemically inert. Its C-C and C-H single bonds are strong and unpolarized, making them unreactive towards the ionic reagents used in the transformations described above. researchgate.net

The primary reactivity of a cyclohexyl ring involves free-radical reactions, which require harsh conditions such as high temperatures or UV irradiation in the presence of a radical initiator. For instance, free-radical halogenation could potentially occur on the cyclohexyl ring, but such reactions are notoriously difficult to control and would likely lead to a mixture of poly-halogenated products at various positions on the ring. Therefore, for most synthetic purposes concerning the modification of the triazole core, the cyclohexyl substituent is considered a stable, non-reactive spectator group.

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-bromo-1-cyclohexyl-1H-1,2,4-triazol-3-amine |

| 5-methoxy-1-cyclohexyl-3-nitro-1H-1,2,4-triazole |

| 1-cyclohexyl-3-nitro-5-(phenylthio)-1H-1,2,4-triazole |

| 1-cyclohexyl-3-nitro-5-(piperidin-1-yl)-1H-1,2,4-triazole |

Ring Opening and Rearrangement Mechanisms of the 1,2,4-Triazole Core

The stability of the 1,2,4-triazole ring in this compound is significantly influenced by its substituents. The strong electron-withdrawing nature of the 3-nitro group destabilizes the aromatic ring, making it more susceptible to thermal or photochemical decomposition compared to its non-nitrated counterparts. acs.org Theoretical studies on C-nitro-1,2,4-triazoles have identified several primary decomposition pathways. researchgate.net

The most probable initiation steps for the decomposition of nitrotriazoles involve the cleavage of the C-NO₂ bond or the N-N bonds within the triazole ring. acs.orgmdpi.com For this compound, the primary decomposition pathways are likely to include:

C–NO₂ Bond Homolysis: This is a common initial step in the thermolysis of many nitroaromatic compounds, leading to the formation of a triazolyl radical and a nitrogen dioxide (NO₂) radical. The activation energy for this process is a key indicator of thermal stability.

Ring Cleavage: Theoretical studies on 1,2,4-triazole derivatives suggest that ring opening is a viable decomposition route. researchgate.net For nitro-substituted triazoles, the initial cleavage often occurs at the N2-N3 or C3-N4 bond, facilitated by the nitro group. mdpi.com This can lead to the formation of various gaseous products such as N₂, N₂O, and HCN. researchgate.net

Nitro-Nitrite Rearrangement: A common rearrangement for nitroaromatic compounds involves the isomerization of the nitro group to a nitrite (B80452) group (–ONO), which can be followed by C–O bond cleavage to eliminate nitric oxide (NO). This pathway has been identified as a principal dissociation channel for nitroimidazoles and is relevant for nitrotriazoles. mdpi.com

Hydrogen Abstraction: The cyclohexyl group provides a source of hydrogen atoms that could be involved in intermolecular or intramolecular hydrogen transfer reactions, especially at high temperatures or under shock conditions. This can initiate complex, multistep decomposition processes.

The presence of the bromine atom at the C5 position may also influence the decomposition mechanism. While the C-Br bond is typically more stable than the C-NO₂ bond, its presence further modifies the electronic structure of the ring, potentially altering the activation barriers for different ring-opening scenarios. Quantum chemical calculations on related nitrotriazoles provide insight into the relative energies of these pathways. researchgate.net

| Decomposition Pathway | Description | Typical Activation Energy (Ea) Range (kJ/mol) | Key Products |

|---|---|---|---|

| C–NO₂ Homolysis | Cleavage of the carbon-nitro bond to form radical species. | 150 - 250 | Triazolyl radical, NO₂ |

| Ring Cleavage (N-N) | Fission of the nitrogen-nitrogen single bond in the triazole ring. | 200 - 300 | N₂, various fragments |

| Nitro-Nitrite Rearrangement | Isomerization of the NO₂ group followed by NO elimination. | 180 - 280 | Triazolone derivative, NO |

Note: Activation energy ranges are estimates based on data for various nitro-substituted azoles, such as 3-nitro-1,2,4-triazol-5-one (NTO) and other nitrotriazoles, as direct data for the title compound is unavailable. acs.orgmdpi.com

Catalytic Reactivity and Potential for Metal-Mediated Transformations

The this compound molecule is well-suited for a variety of metal-mediated transformations, primarily leveraging the reactive C5-Br bond. The electron-deficient nature of the nitrotriazole ring makes the C5 position susceptible to nucleophilic attack and facilitates oxidative addition in catalytic cycles. chemicalbook.com

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond can be readily functionalized using palladium catalysis. Standard cross-coupling reactions are expected to proceed efficiently, allowing for the introduction of a wide range of substituents at the C5 position. nih.gov

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base would yield 5-aryl- or 5-vinyl-substituted 1,2,4-triazoles.

Heck Coupling: Coupling with alkenes would introduce alkenyl side chains.

Sonogashira Coupling: Reaction with terminal alkynes, typically using a palladium/copper co-catalytic system, would produce 5-alkynyl-1,2,4-triazoles.

Buchwald-Hartwig Amination: This reaction would enable the synthesis of 5-amino- or 5-alkylamino-1,2,4-triazoles by coupling with amines.

Copper-Catalyzed Reactions: Copper catalysis offers a complementary and often more economical approach for functionalizing the C-Br bond.

Ullmann Condensation: Copper-catalyzed coupling with phenols, thiols, or amines can be used to form C-O, C-S, or C-N bonds, respectively.

Azide-Alkyne Cycloaddition (CuAAC): If the bromo-substituent were first converted to an azide, copper-catalyzed click chemistry could be employed to link the triazole to other molecules. nih.gov

C–H Functionalization: Direct C–H functionalization is a more advanced strategy. While the C5 position is activated by the adjacent nitrogen atoms, making it a primary site for reactivity, the N-cyclohexyl group also presents aliphatic C-H bonds that could potentially be functionalized, although this would likely require specialized catalytic systems. nih.gov Iron-catalyzed C-H activation has been demonstrated using triazoles as directing groups, suggesting possibilities for intramolecular functionalization. nih.gov

| Reaction Type | Catalyst System (Example) | Reactant | Expected Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | Ar-B(OH)₂ | 5-Aryl-1-cyclohexyl-3-nitro-1,2,4-triazole |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ + CuI + Base | R-C≡CH | 5-Alkynyl-1-cyclohexyl-3-nitro-1,2,4-triazole |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ + Ligand (e.g., BINAP) | R₂NH | 5-(Dialkylamino)-1-cyclohexyl-3-nitro-1,2,4-triazole |

| Ullmann C-O Coupling | CuI + Ligand (e.g., phenanthroline) | Ar-OH | 5-Aryloxy-1-cyclohexyl-3-nitro-1,2,4-triazole |

Kinetic and Thermodynamic Aspects of Key Reaction Pathways

The kinetics and thermodynamics of reactions involving this compound dictate its stability and synthetic utility.

Thermodynamics of Decomposition: The thermodynamic stability of the molecule is primarily determined by its standard enthalpy of formation (ΔfH°). For nitrated heterocycles, this value is typically positive, indicating that they are thermodynamically unstable relative to their combustion products (e.g., CO₂, H₂O, N₂). researchgate.net The presence of the nitro group significantly increases the enthalpy of formation, marking it as an energetic material. researchgate.net The decomposition process is highly exothermic, releasing a substantial amount of energy.

Kinetics of Decomposition: While thermodynamically unstable, the compound is kinetically persistent due to significant activation energy (Ea) barriers for decomposition. The rate of thermal decomposition is often studied using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). jocpr.com For related energetic materials like 3-nitro-1,2,4-triazol-5-one (NTO), kinetic studies have been performed to determine the activation energy and pre-exponential factor (A) for its thermolysis. scispace.com These parameters are crucial for predicting the compound's stability under various temperature conditions. The decomposition of this compound is expected to follow first-order kinetics, with the rate-determining step likely being the initial bond cleavage (e.g., C-NO₂ homolysis). jocpr.com

Kinetics and Thermodynamics of Synthetic Transformations: For the metal-catalyzed reactions discussed in section 5.5, the kinetics are influenced by several factors, including the choice of catalyst, ligand, solvent, and temperature. The electron-deficient nature of the nitrotriazole ring generally accelerates the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions. Nucleophilic substitution reactions at the C5 position are also thermodynamically favored due to the stability of the bromide leaving group and the electron-withdrawing effects of the ring nitrogens and the nitro group. researchgate.net

| Compound | Property | Value | Reference Method |

|---|---|---|---|

| 1H-1,2,4-Triazole | ΔfH° (solid, 298.15 K) | 108.7 ± 0.4 kJ/mol | Combustion Calorimetry nist.gov |

| 3-Amino-1H-1,2,4-triazole | ΔfH° (solid, 298.15 K) | 85.0 ± 2.4 kJ/mol | Combustion Calorimetry researchgate.net |

| 3-Nitro-1,2,4-triazol-5-one (NTO) | Activation Energy (Ea) | ~160 - 200 kJ/mol | Isoconversional Methods scispace.com |

| Generic Substituted 1,2,4-Triazole | Activation Energy (Ea) | ~7 - 70 kJ/mol | Freeman-Carroll Method jocpr.com |

Note: The data presented are for comparative purposes to provide context for the expected energetic properties of this compound.

Synthesis and Characterization of Analogues and Derivatives of 5 Bromo 1 Cyclohexyl 3 Nitro 1h 1,2,4 Triazole

Systematic Modification of the Halogen Substituent (e.g., Fluoro, Chloro, Iodo Analogues)

The synthesis of halogenated analogues of 1-cyclohexyl-3-nitro-1H-1,2,4-triazole typically begins with the formation of the N-substituted nitrotriazole core, followed by halogenation. The N-alkylation of 3-nitro-1H-1,2,4-triazole with a cyclohexyl halide is a plausible, though often non-selective, route that can produce a mixture of N(1), N(2), and N(4) isomers requiring chromatographic separation.

Bromo Analogue (Target Compound): The parent bromo compound, 5-bromo-1-cyclohexyl-3-nitro-1H-1,2,4-triazole, can be synthesized from the 1-cyclohexyl-3-nitro-1H-1,2,4-triazole precursor. A synthetic route analogous to the methylation of 3-bromo-5-nitro-1H-1,2,4-triazole involves treating the triazole with a base followed by an alkylating agent like dimethyl sulphate. prepchem.com Alternatively, direct bromination of the N-cyclohexyl precursor using standard brominating agents such as N-bromosuccinimide (NBS) or bromine in a suitable solvent is a feasible approach.

Chloro Analogue: The synthesis of the chloro analogue, 5-chloro-1-cyclohexyl-3-nitro-1H-1,2,4-triazole, can be extrapolated from methods used to produce the un-alkylated core, 5-chloro-3-nitro-1H-1,2,4-triazole. vulcanchem.com This involves the chlorination of the 1-cyclohexyl-3-nitro-1H-1,2,4-triazole precursor using potent chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). vulcanchem.com

Iodo Analogue: For the iodo derivative, methods developed for other heterocyclic systems can be adapted. A one-pot regioselective synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles has been achieved using cuprous iodide and iodine monochloride. google.com Another effective iodinating agent for such scaffolds is N-iodomorpholine. rsc.org These reagents are expected to successfully iodinate the C5 position of the 1-cyclohexyl-3-nitro-1,2,4-triazole ring.

Fluoro Analogue: The synthesis of the fluoro analogue presents a unique challenge. One advanced strategy involves the nucleophilic displacement of the nitro group from the 3-nitro-1,2,4-triazole (B13798) precursor using a fluoride (B91410) source, a method that has been successfully applied to create 3(5)-fluoro-1,2,4-triazoles. acs.org An alternative pathway is a halogen exchange (Halex) reaction, where the corresponding 5-iodo analogue is treated with a fluoride salt to yield the 5-fluoro derivative. researchgate.net This approach has proven effective for the synthesis of 5-fluoro-1,2,3-triazoles. researchgate.net

| Analogue | Proposed Synthetic Reagent(s) | Precursor |

| Chloro | PCl₅ or SOCl₂ | 1-cyclohexyl-3-nitro-1H-1,2,4-triazole |

| Bromo | NBS or Br₂ | 1-cyclohexyl-3-nitro-1H-1,2,4-triazole |

| Iodo | ICl/CuI or N-iodomorpholine | 1-cyclohexyl-3-nitro-1H-1,2,4-triazole |

| Fluoro | Fluoride Salt (via NO₂ displacement or Halex) | 1-cyclohexyl-3-nitro-1H-1,2,4-triazole or 5-iodo analogue |

Positional and Structural Variations of the Nitro Group

The regiochemistry of the nitro group is a critical determinant of the compound's electronic properties and reactivity. While the 3-nitro isomer is common, the synthesis of the 5-nitro positional isomer is also of significant interest.

Positional Isomer (5-Nitro Analogue): The existence and synthesis of a 5-nitro-1,2,4-triazole scaffold have been confirmed in the literature, particularly in the context of energetic materials. acs.orgacs.orgnih.gov The synthesis of 5-nitro-3-trinitromethyl-1H- acs.orgresearchgate.netmdpi.comtriazole was achieved by converting a 3-amino-5-carboxymethyl-1H-1,2,4-triazole into the corresponding 5-nitro derivative by reaction with sodium nitrite (B80452) and nitric acid. acs.org A similar strategy could be employed to synthesize 1-cyclohexyl-5-nitro-1H-1,2,4-triazole. This hypothetical route would involve the initial synthesis of a 1-cyclohexyl-5-amino-1H-1,2,4-triazole precursor, followed by diazotization and subsequent replacement with a nitro group under carefully controlled conditions.

Structural Variations: Beyond altering its position, the nitro group can be replaced by other nitro-containing functional groups. For instance, research has shown that a (5-nitro-1H- acs.orgresearchgate.netmdpi.comtriazol-3-yl)-acetic acid can be nitrated to form 5-nitro-3-trinitromethyl-1H- acs.orgresearchgate.netmdpi.comtriazole. acs.org This demonstrates a method for elaborating a side chain into a more complex, energy-rich functional group, offering a pathway to derivatives with substantially different chemical properties.

Structural Elaboration of the Cyclohexyl Moiety and its Alicyclic/Aromatic Analogues

Varying the N1 substituent allows for fine-tuning the steric and electronic properties of the molecule. The synthesis of analogues where the cyclohexyl group is replaced by other alicyclic or aromatic moieties can be achieved by modifying the initial N-alkylation or N-arylation step.

A general approach involves the reaction of the 5-bromo-3-nitro-1H-1,2,4-triazole anion with a variety of electrophiles. This allows for the introduction of different alicyclic groups (e.g., cyclopentyl, cycloheptyl) using the corresponding cycloalkyl halides.

For aromatic analogues, N-arylation can be accomplished using activated aryl halides or through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with arylboronic acids or aryl halides. The synthesis of N-aryl-1,2,4-triazoles is a well-established field, providing numerous precedents for these transformations. isres.org For example, a direct synthesis of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole has been reported, demonstrating the feasibility of using simple alkylating agents. prepchem.com

| N1-Substituent | Example Moiety | General Synthetic Method |

| Alicyclic | Cyclopentyl, Cycloheptyl | N-alkylation of 5-bromo-3-nitro-1H-1,2,4-triazole with the corresponding cycloalkyl halide. |

| Aromatic | Phenyl, 4-Nitrophenyl | N-arylation using an appropriate aryl halide or boronic acid, potentially via metal catalysis. |

| Alkyl | Methyl, Ethyl | N-alkylation using an alkyl halide or sulfate. prepchem.com |

Synthesis of Fused Heterocyclic Systems Incorporating the 1,2,4-Triazole (B32235) Scaffold

The this compound scaffold serves as a versatile precursor for the construction of fused bicyclic and polycyclic heterocyclic systems. The halogen at the C5 position is a key functional handle for subsequent cyclization reactions.

A prominent example is the synthesis of fused triazolo[4,3-b] acs.orgresearchgate.netmdpi.comtriazole systems. rsc.org This transformation proceeds via a multi-step sequence starting from 5-bromo-3-nitro-1,2,4-triazole (BNT). The bromo group is first displaced by hydrazine (B178648) to form 5-hydrazino-3-nitro-1,2,4-triazole (HNT). rsc.org This intermediate can then undergo intramolecular cyclization to form a fused triazolo-triazole ring system, which is a platform for creating thermally stable energetic compounds. rsc.org

Furthermore, the bromo-triazole can be converted into other reactive intermediates. For example, substitution of the bromine with a thiol group would yield a 1,2,4-triazole-3-thiol derivative. Such compounds are known precursors for the synthesis of fused thiazolo[3,2-b] acs.orgresearchgate.netmdpi.comtriazole systems through condensation with appropriate bifunctional electrophiles. mdpi.com

Comparative Reactivity and Spectroscopic Analysis of Derivatives

The nature of the substituent at the C5 position significantly influences the reactivity and spectroscopic properties of the 1-cyclohexyl-3-nitro-1H-1,2,4-triazole ring.

Comparative Reactivity: The reactivity of the C5 position towards nucleophilic aromatic substitution is strongly activated by the electron-withdrawing nitro group at the C3 position. The identity of the halogen at C5 dictates the leaving group ability, which generally follows the order I > Br > Cl >> F. This trend makes the iodo and bromo analogues particularly useful for introducing other functional groups via nucleophilic displacement. The successful synthesis of 5-hydrazino-3-nitro-1,2,4-triazole from its 5-bromo precursor is a clear demonstration of this reactivity. rsc.org Conversely, the synthesis of fluoro-triazoles often requires harsher conditions or different strategies, such as the displacement of a nitro group, highlighting the poor leaving group character of fluoride in SNAr reactions. acs.org

Spectroscopic Analysis: The various analogues exhibit characteristic spectroscopic signatures that allow for their unambiguous identification.

| Spectroscopic Method | Expected Features and Trends |

| ¹H NMR | Signals for the cyclohexyl protons would appear in the aliphatic region (typically 1.0-4.5 ppm). The absence of a C5-H proton signal confirms substitution at this position. |

| ¹³C NMR | The chemical shifts of the triazole ring carbons (C3 and C5) are diagnostic. The C5 carbon signal is particularly sensitive to the attached halogen, with its chemical shift influenced by both inductive and heavy-atom effects. |

| IR Spectroscopy | Strong absorption bands corresponding to the asymmetric and symmetric stretching of the NO₂ group are expected (typically ~1550-1580 cm⁻¹ and ~1350-1370 cm⁻¹, respectively). acs.org Characteristic bands for the triazole ring C=N and N-N stretching vibrations would also be present. |

| Mass Spectrometry | The molecular ion peak (M⁺) would confirm the molecular weight. The isotopic pattern of the molecular ion would be characteristic for compounds containing chlorine (M⁺, M+2 in ~3:1 ratio) or bromine (M⁺, M+2 in ~1:1 ratio). |

Advanced Analytical Methodologies for Purity and Stability Assessment

Chromatographic Separations for Purity and Isomer Resolution

Chromatographic techniques are fundamental in assessing the purity of "5-bromo-1-cyclohexyl-3-nitro-1H-1,2,4-triazole" and resolving any potential isomers or impurities that may arise during its synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of "this compound," offering high resolution and sensitivity for purity determination. The development of a robust HPLC method is a critical first step. A typical approach would involve a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The method would be optimized to achieve a sharp, symmetrical peak for the main compound, well-separated from any impurities.

Validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability for its intended purpose. pharmaguideline.com Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness. youtube.comwjpmr.comscispace.com

Illustrative HPLC Method Validation Parameters:

| Parameter | Specification | Illustrative Result |

| Specificity | No interference from blank, placebo, or impurities at the analyte's retention time. | The peak for the main compound is spectrally pure and well-resolved. |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range | Typically 80-120% of the target concentration. | 50 - 150 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |

| Precision (% RSD) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0% | Repeatability: 0.8%, Intermediate Precision: 1.2% |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | 0.3 µg/mL |

| Robustness | No significant impact on results from minor variations in method parameters (e.g., flow rate, temperature). | The method remains reliable with small, deliberate changes to the analytical conditions. |

Note: The data in this table is illustrative and based on typical values for HPLC method validation of similar chemical compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for identifying and quantifying volatile and semi-volatile impurities that may be present in "this compound". These can include residual solvents from the synthesis and purification processes, as well as volatile by-products. The high sensitivity and specificity of GC-MS make it ideal for trace-level analysis. dnu.dp.ua The nature of the substituents on the triazole ring can significantly affect the chromatographic behavior of the compound. dnu.dp.ua

Common Volatile Impurities and Residual Solvents Potentially Identified by GC-MS:

| Compound Type | Potential Examples |

| Residual Solvents | Acetonitrile, Dichloromethane, Ethyl acetate, Hexane |

| Volatile By-products | Cyclohexene, Bromocyclohexane, Nitro-substituted cyclohexyl derivatives |

Note: This table lists potential volatile species based on common synthetic routes for similar heterocyclic compounds.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiles

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability and decomposition profile of "this compound". This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com For an energetic material, the TGA thermogram provides critical information about the onset of decomposition, the temperature at which the rate of mass loss is maximal, and the percentage of residual mass. The decomposition of nitro-triazole compounds can be a complex, multi-step process. researchgate.net

Hypothetical TGA Data for this compound:

| Parameter | Illustrative Value |

| Onset of Decomposition (T_onset) | 220 °C |

| Temperature of Maximum Decomposition Rate (T_max) | 250 °C |

| Final Decomposition Temperature | 350 °C |

| Residual Mass at 500 °C | < 5% |

Note: This data is hypothetical and based on the expected thermal behavior of energetic materials containing nitro and triazole functionalities.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Phase Behavior

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions of "this compound". mdpi.com It measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect endothermic events such as melting and solid-solid phase transitions, as well as exothermic events like decomposition. linseis.comresearchgate.net For energetic materials, the exothermic decomposition peak provides information about the energy released during thermal decomposition. researchgate.net

Illustrative DSC Data for this compound:

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | 110 | 115 | 85 (Endothermic) |

| Decomposition | 225 | 255 | -1500 (Exothermic) |

Note: The data presented here is illustrative and represents typical values for a meltable energetic compound.

Powder X-ray Diffraction (PXRD) for Bulk Crystalline Material Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of "this compound". It provides information on the crystal structure, phase purity, and degree of crystallinity of the bulk material. The diffraction pattern, which is a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a crystalline solid. This is crucial for identifying different polymorphic forms, which can have significantly different physical properties and stability. mdpi.com

Hypothetical PXRD Peak List for a Crystalline Form of this compound:

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 80 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.72 | 65 |

| 21.1 | 4.21 | 90 |

| 25.5 | 3.49 | 50 |

| 28.9 | 3.09 | 75 |

Note: This is a hypothetical peak list, representative of a crystalline organic compound. The actual pattern would be specific to the crystal structure of the compound.

Surface-Sensitive Techniques for Thin Film or Interfacial Studies (if applicable to material applications)

Should "this compound" be utilized in applications involving thin films or interfaces, surface-sensitive techniques would be indispensable for characterization.

X-ray Photoelectron Spectroscopy (XPS) could be used to determine the elemental composition and chemical states of the atoms on the surface of a thin film. This would be valuable for assessing surface contamination or degradation.

Atomic Force Microscopy (AFM) would provide high-resolution topographical images of the surface of a thin film, allowing for the characterization of surface roughness and morphology. horiba.com These properties can be critical in applications where surface interactions are important. The study of surface energy is also fundamental in understanding the processes of thin-film nucleation and growth. cambridge.org

The applicability of these techniques is highly dependent on the specific use case of the material. For instance, in the context of energetic materials, understanding the surface chemistry is vital for predicting and controlling initiation and combustion behavior. dtic.mil

Exploration of Potential Academic and Material Science Applications Excluding Clinical Human Trial Data and Safety Profiles

Investigation as Precursors for Energetic Materials

The class of nitro-substituted triazoles is extensively studied for applications as high-energy density compounds (HEDCs). bit.edu.cn The presence of the nitro group and the high nitrogen content of the triazole ring are key contributors to the energetic properties of these molecules, often resulting in a favorable oxygen balance and the generation of a large volume of gaseous products upon decomposition. The subject compound, 5-bromo-1-cyclohexyl-3-nitro-1H-1,2,4-triazole, serves as a valuable synthetic intermediate or precursor for creating more complex energetic materials. For instance, the related compound 5-bromo-3-nitro-1,2,4-triazole (BNT) is a known platform for synthesizing powerful and thermally stable energetic compounds. rsc.org

Computational chemistry, particularly using density functional theory (DFT), is a powerful tool for predicting the energetic properties of novel compounds, thereby guiding synthetic efforts toward the most promising candidates. bit.edu.cnnih.gov For derivatives of nitro-triazoles, key performance indicators such as detonation velocity (D), detonation pressure (P), and heat of formation are calculated to compare their potential with established energetic materials like RDX and HMX. bit.edu.cnnih.gov

Theoretical studies on analogous nitro-triazole structures involve optimizing the molecular geometry and calculating fundamental properties. The detonation performance can be estimated using empirical equations like Kamlet-Jacobs, which relies on the calculated density and heat of formation. For example, studies on furazan-functionalized tetrazolate-based salts and other nitro-triazole derivatives have demonstrated the successful prediction of high detonation velocities and pressures, sometimes exceeding those of conventional explosives. bit.edu.cn

Table 1: Representative Calculated Detonation Properties of Nitro-Triazole Derivatives (Note: Data is for illustrative purposes based on related compounds, not the specific subject compound.)

| Compound Class | Calculated Density (g/cm³) | Calculated Detonation Velocity (km/s) | Calculated Detonation Pressure (GPa) |

| Nitro-substituted triazole-furazan derivatives | Comparable to RDX/HMX | Comparable to RDX/HMX | Comparable to RDX/HMX |

| 5-Nitro-3-trinitromethyl-1H-1,2,4-triazole derivatives | Not specified | 8.02 - 8.82 | 29.92 - 35.54 |

| Fused triazolo[4,3-b]triazole | >1.8 | >9.0 | >35 |

| Perchlorate salt of 5-hydrazino-3-nitro-1,2,4-triazole derivative | 1.95 | 9.505 | 41.9 |

This table presents a range of values found in literature for various classes of nitro-triazole derivatives to illustrate the potential performance of such energetic materials.

Thermal stability is a critical property for energetic materials, determining their safety and viability for practical applications. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to determine the decomposition temperature (Tdec) of these compounds. jocpr.com A high decomposition temperature is desirable, indicating greater stability.

For many nitrogen-rich heterocyclic compounds, thermal stability is a key focus of research. For example, a fused triazolo[4,3-b]triazole derived from a related precursor exhibits high thermal stability with a decomposition temperature of 313 °C. rsc.org The thermal behavior of 1,2,4-triazole (B32235) derivatives is influenced by their molecular structure, with studies showing that even small structural modifications can substantially alter thermal properties. jocpr.com The investigation of this compound would involve similar analyses to ascertain its decomposition pathway and kinetic parameters, which are crucial for assessing its potential as a stable energetic material precursor. jocpr.com

Functional Materials Development

Beyond energetic applications, the chemical functionalities of this compound lend themselves to the development of various functional materials.

Heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms are well-known for their efficacy as corrosion inhibitors for metals in acidic environments. nih.govpeacta.orgresearchgate.net Derivatives of 1,2,4-triazole, in particular, have been shown to be effective in protecting steel and copper from acid-induced corrosion. nih.govekb.eg

The mechanism of inhibition involves the adsorption of the organic molecules onto the metal surface. ijcsi.pro The nitrogen atoms of the triazole ring, with their lone pairs of electrons, can coordinate with vacant d-orbitals of metal atoms, forming a protective film that blocks the active sites for corrosion. The efficiency of these inhibitors often increases with concentration and depends on the molecular structure, which influences the strength of adsorption. researchgate.net Given its structure, this compound is a promising candidate for investigation as a corrosion inhibitor. The multiple nitrogen atoms in the triazole ring and the oxygen atoms of the nitro group can serve as active centers for adsorption onto a metal surface.

Table 2: Inhibition Efficiency of Representative Triazole Derivatives in 1M HCl (Note: Data is for illustrative purposes based on related compounds, not the specific subject compound.)

| Inhibitor Class | Metal | Concentration | Inhibition Efficiency (%) |

| 1,2,3-Triazole derivatives of pyrimidine (B1678525) nucleobases | Steel | 500 ppm | >95 |

| 4-Amino-1,2,4-triazole-5(4H)-thione derivative | Mild Steel | 0.5 mM | 95.1 |

| Polymer-based 1,2,4-triazole derivatives | Mild Steel | 1000 ppm | ~75-78 |

This table showcases the high inhibition efficiencies achieved by various triazole-based compounds in acidic media, suggesting the potential of the subject compound in this application.

The field of coordination chemistry extensively utilizes nitrogen-containing heterocyclic compounds as ligands for forming metal complexes. nih.gov The 1,2,4-triazole ring, with its multiple nitrogen donor atoms, can act as a versatile ligand, coordinating to metal ions to form mononuclear or polynuclear complexes with diverse structures and properties. nih.govrsc.org

The coordination can occur through different nitrogen atoms of the triazole ring, leading to a variety of coordination modes. researchgate.net The resulting metal complexes have potential applications in catalysis, materials science, and as bioactive agents. researchgate.net The synthesis of metal complexes using this compound as a ligand would involve reacting it with various transition metal salts. Characterization using techniques like single-crystal X-ray diffraction, FT-IR, and UV-Vis spectroscopy would elucidate the structure and bonding within these novel coordination compounds. nih.govrsc.org

Fundamental Chemical Probes for Reaction Discovery and Mechanism Elucidation

The reactivity of the functional groups on the this compound ring makes it a useful tool for fundamental chemical research. The bromine atom at the 5-position is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows the compound to serve as a versatile building block for synthesizing a wide array of 5-substituted-1,2,4-triazole derivatives.

This reactivity is exemplified by the synthesis of 5-hydrazino-3-nitro-1,2,4-triazole (HNT) from 5-bromo-3-nitro-1,2,4-triazole (BNT), where the bromo group is displaced by hydrazine (B178648). rsc.org Such transformations are crucial for creating new molecular scaffolds. Furthermore, studying the kinetics and mechanisms of these substitution reactions can provide valuable insights into the electronic properties of the triazole ring and the factors governing its reactivity. The compound can also be used in "click" type reactions, a powerful tool in synthetic chemistry for regioselectively creating complex molecules. nih.gov Investigating its participation in cycloaddition or other coupling reactions could lead to the discovery of novel synthetic methodologies and the elucidation of complex reaction mechanisms. mdpi.com

Theoretical and In Vitro Investigation of Molecular Interactions with Biological Macromolecules

The potential applications of 1,2,4-triazole derivatives are often rooted in their ability to interact with biological macromolecules such as proteins and enzymes. These interactions can lead to the inhibition of enzymes or the modulation of protein functions. Research into various 1,2,4-triazole compounds has demonstrated a broad spectrum of biological activities, including antifungal, antimicrobial, and anticancer effects, which are contingent on their molecular interactions. nih.govijper.orgscirp.orgresearchgate.netnih.gov For This compound , understanding these potential interactions is a key area of academic exploration.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and material science, providing insights into how the chemical structure of a compound influences its biological or material properties. For 1,2,4-triazole derivatives, SAR studies have revealed the critical roles of various substituents on the triazole ring. nih.govresearchgate.netresearchgate.net

The specific structural features of This compound —the bromo group at position 5, the cyclohexyl group at position 1, and the nitro group at position 3—are expected to dictate its interaction profile.

The 5-Bromo Group: Halogen atoms, such as bromine, can participate in halogen bonding, a non-covalent interaction that can be significant in ligand-protein binding. The presence of a bromine atom can also influence the compound's lipophilicity and electronic properties, which are crucial for its ability to cross biological membranes and interact with hydrophobic pockets in proteins. mdpi.com

The 1-Cyclohexyl Group: The bulky, non-polar cyclohexyl ring is likely to engage in van der Waals forces and hydrophobic interactions within the binding sites of macromolecules. The size and conformation of this group can play a significant role in the selectivity and affinity of the compound for its biological targets. scirp.org

The 3-Nitro Group: The nitro group is a strong electron-withdrawing group, which significantly impacts the electronic distribution of the triazole ring. This can influence the compound's ability to form hydrogen bonds and other electrostatic interactions. In some nitrotriazole derivatives, the nitro group has been implicated in interactions with metallic ions within enzyme active sites. nih.govresearchgate.net

While direct SAR studies on This compound are not extensively documented in publicly available literature, the principles derived from related 1,2,4-triazole structures provide a framework for predicting its potential activities.

Table 1: Influence of Substituents on the Potential Molecular Interactions of 1,2,4-Triazole Derivatives

| Substituent | Position on Triazole Ring | Potential Interactions | References |

|---|---|---|---|

| Bromo | 5 | Halogen bonding, increased lipophilicity | mdpi.com |

| Cyclohexyl | 1 | Hydrophobic interactions, van der Waals forces | scirp.org |

Molecular Docking and Dynamics Simulations of Ligand-Target Interactions

To further elucidate the potential interactions of This compound with biological targets, computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools. asianpubs.orgnih.govresearchgate.net These in silico techniques allow for the prediction of binding modes and affinities of a ligand to a macromolecular target.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For This compound , docking studies could be performed against a variety of enzymes known to be targeted by other triazole derivatives, such as cytochrome P450 enzymes or various kinases. The results would likely highlight the roles of the individual substituents in anchoring the molecule within the active site. For instance, the cyclohexyl group might occupy a hydrophobic pocket, while the nitro and bromo groups could form specific interactions with amino acid residues.

Table 2: Predicted Interaction Profile from Hypothetical Molecular Docking

| Structural Moiety | Predicted Interacting Residues/Regions in a Generic Enzyme Active Site | Type of Interaction |

|---|---|---|

| Cyclohexyl Ring | Hydrophobic pocket (e.g., Leucine, Valine, Isoleucine) | Hydrophobic, Van der Waals |

| Triazole Ring | Aromatic residues (e.g., Phenylalanine, Tyrosine) | π-π stacking |

| Nitro Group | Polar/charged residues (e.g., Arginine, Asparagine) | Hydrogen bonding, Electrostatic |

Conclusion and Future Research Directions

Synthesis of 5-bromo-1-cyclohexyl-3-nitro-1H-1,2,4-triazole: A Summary of Achievements and Methodological Advancements

The synthesis of this compound, while not extensively documented, can be envisioned through established methodologies for the synthesis of related 1,2,4-triazole (B32235) derivatives. A plausible synthetic route would likely involve the cyclization of a substituted thiosemicarbazide (B42300), a common precursor for 1,2,4-triazoles. semanticscholar.orgresearchgate.net For instance, the reaction of a cyclohexyl-substituted isothiocyanate with a nitro-containing hydrazide could yield a key intermediate, which upon cyclization, would form the desired triazole core. Subsequent bromination would then furnish the final product.

Methodological advancements in the synthesis of triazoles, such as the use of microwave-assisted organic synthesis (MAOS), could significantly improve the efficiency and yield of this process. rsc.orgnih.gov MAOS has been shown to reduce reaction times, often from hours to minutes, and can lead to cleaner reactions with fewer byproducts. nih.gov The development of a robust and scalable synthetic protocol for this compound is a crucial first step for enabling further research into its properties and potential applications.

A potential synthetic approach, by analogy to the synthesis of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole, could start from 3-bromo-5-nitro-1H-1,2,4-triazole and introduce the cyclohexyl group via N-alkylation. prepchem.com This would involve reacting the starting triazole with a cyclohexyl halide in the presence of a base.

| Starting Material | Reagent | Potential Method | Product |

| 3-bromo-5-nitro-1H-1,2,4-triazole | Cyclohexyl bromide | N-alkylation | This compound |

| Cyclohexyl isothiocyanate & Nitro-hydrazide | - | Cyclization and Bromination | This compound |

Contributions to Structural Chemistry and Computational Understanding of Triazole Systems

The structural elucidation of this compound, likely achieved through techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, would provide valuable insights into the geometry and electronic properties of this class of compounds. The presence of a bulky cyclohexyl group, an electron-withdrawing nitro group, and a halogen atom on the triazole ring creates a unique electronic and steric environment.

Computational studies, employing methods like Density Functional Theory (DFT), would be instrumental in complementing experimental data. researchgate.netmdpi.com DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.com This information is crucial for understanding the reactivity and potential intermolecular interactions of the molecule. Furthermore, computational analysis can shed light on the tautomeric preferences of the triazole ring, which can influence its biological activity and material properties. ijsr.net

Identification of Promising Avenues for Further Synthetic Exploration and Functionalization

The presence of a bromine atom at the 5-position of the triazole ring offers a versatile handle for further synthetic modifications. nbinno.com This opens up a wide range of possibilities for creating a library of novel derivatives with tailored properties. For instance, the bromine can be readily displaced by various nucleophiles or participate in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds. nbinno.com

The nitro group at the 3-position can also be a site for chemical transformation. Reduction of the nitro group to an amino group would provide a key intermediate for the synthesis of a variety of new compounds, including amides, sulfonamides, and Schiff bases, each with potentially unique properties. chemmethod.com The cyclohexyl group at the 1-position, while generally less reactive, influences the solubility and steric profile of the molecule, which can be important for its interactions with biological targets or its self-assembly in materials.

| Functional Group | Potential Reaction | Resulting Structure |

| Bromo | Nucleophilic substitution | Introduction of various functional groups |

| Bromo | Cross-coupling reactions | Formation of C-C bonds |